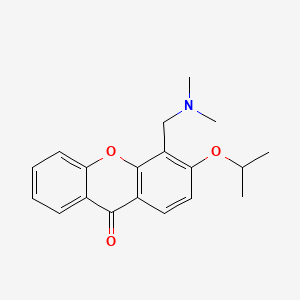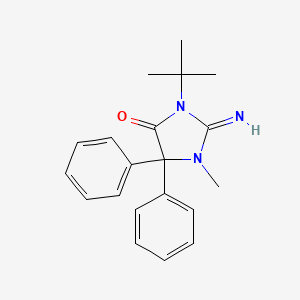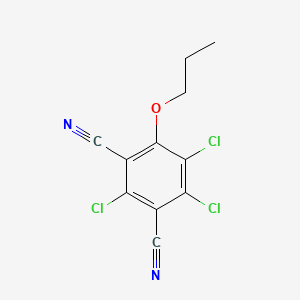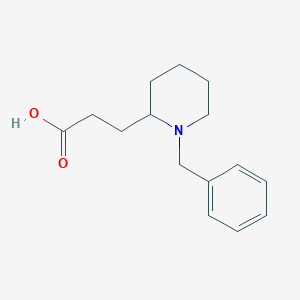
1,10-Di(5'-hexahydroindanyl)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Di(5’-hexahydroindanyl)decane is a complex organic compound with the molecular formula C28H50. It is also known by other names such as 1,10-Di(5’-hexahydroindanyl)decane and 1,10-Di-5-(hexahydroindanyl)decane . This compound is characterized by its unique structure, which includes two hexahydroindanyl groups attached to a decane backbone.
Méthodes De Préparation
The synthesis of 1,10-Di(5’-hexahydroindanyl)decane involves multiple steps and specific reaction conditions. One common method includes the use of decane-1,10-diol as a starting material. The synthetic route typically involves the following steps:
Formation of Hexahydroindanyl Groups: The hexahydroindanyl groups are synthesized separately through hydrogenation reactions.
Attachment to Decane Backbone: The hexahydroindanyl groups are then attached to the decane backbone through a series of condensation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,10-Di(5’-hexahydroindanyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,10-Di(5’-hexahydroindanyl)decane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,10-Di(5’-hexahydroindanyl)decane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,10-Di(5’-hexahydroindanyl)decane can be compared with other similar compounds such as:
1,10-Decanediol: This compound has a similar decane backbone but lacks the hexahydroindanyl groups.
Decamethylene glycol: Another related compound with a simpler structure and different functional groups.
The uniqueness of 1,10-Di(5’-hexahydroindanyl)decane lies in its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
55334-71-9 |
|---|---|
Formule moléculaire |
C28H50 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
5-[10-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)decyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C28H50/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h23-28H,1-22H2 |
Clé InChI |
SBMVKNOBLWIPAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(CC2C1)CCCCCCCCCCC3CCC4CCCC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)




![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)





